6-Cyclobutoxypyrimidin-4-amine
Description
6-Cyclobutoxypyrimidin-4-amine is a pyrimidine derivative characterized by a cyclobutoxy substituent at the 6-position and an amine group at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science. The cyclobutoxy group introduces steric and electronic effects that influence the compound’s reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
6-cyclobutyloxypyrimidin-4-amine |
InChI |
InChI=1S/C8H11N3O/c9-7-4-8(11-5-10-7)12-6-2-1-3-6/h4-6H,1-3H2,(H2,9,10,11) |
InChI Key |
QSIJKHYLSAFWMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=NC=NC(=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-Cyclobutoxypyrimidin-4-amine with structurally or functionally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The cyclobutoxy group in this compound is electron-donating, which may stabilize the pyrimidine ring compared to electron-withdrawing groups like Cl or Br in analogs .
Physicochemical Properties :
- Lipophilicity : Cyclobutoxy substituents generally increase lipophilicity (logP) compared to halogens, enhancing membrane permeability in drug design .
- Solubility : Polar groups (e.g., dimethoxyethyl in ) improve aqueous solubility, whereas halogenated analogs (e.g., ) are less soluble.
Applications :
- Pharmaceuticals : Cyclobutoxy-containing pyrimidines are explored as kinase inhibitors due to their ability to occupy hydrophobic pockets in enzyme active sites .
- Synthetic Intermediates : Chloro- and bromo-pyrimidines (e.g., ) are pivotal in cross-coupling reactions for building complex molecules.
Research Findings and Limitations
- Gaps in Direct Evidence: No explicit studies on this compound were found in the provided sources. Inferences are drawn from analogs like 6-Cyclobutyl-2-(1-methoxyethyl)pyrimidin-4-amine (CAS 663616-18-0), which shares a cyclobutyl moiety but differs in other substituents .
- Computational Predictions : Molecular modeling suggests that the cyclobutoxy group’s conformational flexibility may optimize binding to protein targets compared to rigid substituents (e.g., cyclopentyloxy) .
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